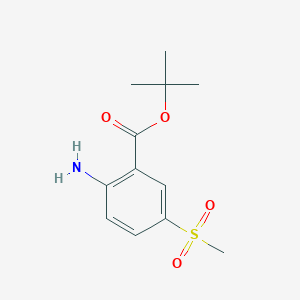
3-Chloro-4-fluorobenzene-1,2-diamine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl. It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amine groups. This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps:
Reduction: 4-Fluoro-2-nitroaniline is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.
Filtration and Distillation: After the reaction is complete, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often crystallized to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas with a metal catalyst like Raney nickel is commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include fully reduced amine derivatives.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include nucleophilic attack on the amine groups and electrophilic substitution on the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the chlorine atom.
1-Chloro-2-fluorobenzene: Similar structure but lacks the amine groups.
4-Chloro-3-methylbenzene-1,2-diamine;hydrochloride: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The combination of these substituents with the amine groups makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3(8)1-2-4(9)6(5)10;/h1-2H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYIONHUYUAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506231.png)
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)


